molecular formula C8H11NO2S B8314833 Ethyl 4-ethylthiazole-5-carboxylate

Ethyl 4-ethylthiazole-5-carboxylate

Cat. No.: B8314833
M. Wt: 185.25 g/mol
InChI Key: YDVJUPSKFKJIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethylthiazole-5-carboxylate is a thiazole-based ester intended for research and development purposes exclusively. This compound serves as a valuable synthetic intermediate in organic synthesis and medicinal chemistry. Thiazole carboxylate derivatives are frequently utilized in constructing novel molecular architectures for pharmaceutical screening, particularly in developing potential antimicrobial and anticancer agents . As a building block, its structure allows for further functionalization at the ester and the ring nitrogen, making it a versatile precursor for generating diverse compound libraries . The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 4-ethyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3

InChI Key

YDVJUPSKFKJIQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • α-Chloro-β-ketopentanoate ethyl ester (derived from ethyl 3-oxopentanoate via chlorination).

    • Ammonium thiocyanate (1.01–1.5 molar equivalents relative to the α-chloro ester).

  • Conditions :

    • Temperature: 160–165°C (optimal range for minimizing side reactions).

    • Duration: 5 hours.

    • Solvent: None (neat reaction).

  • Workup :

    • Post-reaction, water is added to dissolve ammonium chloride byproduct.

    • Filtration and drying yield crude ethyl 4-ethylthiazole-5-carboxylate.

    • Yield : Up to 92% after vacuum distillation.

Key Advantages

  • Solvent-free synthesis reduces environmental impact.

  • Short reaction time (5–6 hours) compared to traditional multi-step routes.

  • Avoids toxic reagents like ammonia or hydrogen peroxide used in alternative pathways.

Cyclocondensation of Dithioates with Ethyl Isocyanoacetate

A versatile route from the Royal Society of Chemistry (RSC) involves cyclocondensation of dithioates and ethyl isocyanoacetate in dimethylformamide (DMF).

General Procedure

  • Reactants :

    • Dithioate (e.g., ethyl dithioacetate for 4-ethyl substitution).

    • Ethyl isocyanoacetate (1 equivalent).

  • Conditions :

    • Base: Potassium carbonate (2 equivalents).

    • Solvent: DMF at 0°C to room temperature.

    • Duration: 30 minutes.

  • Workup :

    • Extraction with ethyl acetate.

    • Column chromatography purification (hexane/ethyl acetate).

    • Yield : 70–85%.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the dithioate sulfur on the isocyanoacetate, followed by cyclization to form the thiazole ring. The ethyl group at the 4-position originates from the dithioate’s alkyl chain.

Bromination of β-Ketoesters Followed by Thiourea Cyclization

Adapted from CN103664819A, this two-step method is scalable for industrial production.

Step 1: Bromination of Ethyl 3-Oxopentanoate

  • Reactants :

    • Ethyl 3-oxopentanoate.

    • N-Bromosuccinimide (NBS) in dichloromethane.

  • Product : Ethyl 2-bromo-3-oxopentanoate.

Step 2: Cyclization with Thiourea

  • Reactants :

    • Ethyl 2-bromo-3-oxopentanoate.

    • Thiourea (1.1 equivalents).

  • Conditions :

    • Solvent: Ethanol/ethyl acetate mixture.

    • Base: Sodium carbonate (catalytic).

    • Temperature: 60–70°C for 5 hours.

  • Workup :

    • pH adjustment to 9–10 with NaOH.

    • Filtration and vacuum drying.

    • Yield : >95% with melting point 172–173°C.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
One-Step Cyclization92%5–6 hoursSolvent-free, high atom economy
Cyclocondensation85%30 minutesVersatile for diverse alkyl substitutions
Bromination-Cyclization95%8–10 hoursScalable for industrial production

Industrial-Scale Optimization Challenges

  • Purity Control : Byproducts like sulfur-containing intermediates (e.g., thioamides) require careful chromatography or distillation.

  • Temperature Sensitivity : Excessive heat (>180°C) degrades ammonium thiocyanate, reducing yield.

  • Cost of Starting Materials : Ethyl 3-oxopentanoate is less commercially available than ethyl acetoacetate, necessitating in-house synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-ethylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its thiazole ring enhances biological activity, making it particularly valuable in the development of:

  • Anti-inflammatory agents : Research indicates that compounds derived from thiazoles exhibit significant anti-inflammatory properties, which can be harnessed for therapeutic applications.
  • Anticancer agents : Studies have shown that derivatives of this compound can selectively target cancer cells while sparing healthy cells, making them promising candidates for cancer treatment. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells .

Material Science

In material science, this compound is utilized to produce advanced materials with desirable thermal and mechanical properties. Its applications include:

  • Polymers and coatings : The compound can be incorporated into polymer formulations to enhance durability and resistance to environmental factors. This is particularly useful in developing specialty coatings that require specific performance characteristics .

Biochemical Research

This compound plays a significant role in biochemical research:

  • Enzyme interactions : It is used to study enzyme inhibition and metabolic pathways, providing insights into cellular processes and potential therapeutic targets. This research is critical for understanding disease mechanisms and developing new treatments .

Agricultural Chemistry

In the field of agricultural chemistry, this compound contributes to the formulation of agrochemicals:

  • Pesticides and herbicides : The compound's unique structure allows it to be effective against specific pests while being less harmful to beneficial organisms, thus promoting sustainable agricultural practices .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of ethyl derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against SHSY-5Y neuroblastoma cells with higher selectivity compared to healthy fibroblast cells. This suggests potential for future cancer therapies targeting neuroblastoma .

Case Study 2: Material Enhancement

Research focused on incorporating this compound into polymer matrices demonstrated improved thermal stability and mechanical strength. These enhancements are crucial for developing materials used in high-performance applications such as automotive and aerospace industries .

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2-, 4-, and 5-positions of the thiazole ring. These modifications impact physicochemical properties, reactivity, and applications.

Compound Name Substituents (Position) Key Features Reference
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Methyl, 2-(4-pyridinyl), 5-ethyl ester Enhanced hydrogen-bonding capacity due to pyridinyl group; used in kinase inhibitor synthesis .
Ethyl 2-amino-4-methylthiazole-5-carboxylate 2-Amino, 4-methyl, 5-ethyl ester Amino group increases polarity and potential for hydrogen bonding; precursor for antimicrobial agents .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Methyl, 2-(CF₃-phenyl), 5-ethyl ester Electron-withdrawing CF₃ group enhances stability and alters electronic density .
Ethyl 2-(2-(1H-indazol-4-yl)acetamido)-4-ethylthiazole-5-carboxylate 4-Ethyl, 2-indazolyl-acetamido, 5-ethyl ester Indazole moiety confers antimicrobial activity; characterized by LC-MS and NMR .
Substituent Impact Analysis:
  • Electron-Withdrawing Groups (e.g., CF₃, nitro) : Enhance thermal stability and alter reaction kinetics in nucleophilic substitutions .
  • Amino Groups: Improve solubility in polar solvents and enable further functionalization via amide coupling .

Physicochemical Properties

Data from NMR, melting points, and HRMS highlight differences in stability and solubility:

Compound Name Melting Point (°C) ¹H NMR Shifts (Key Peaks) HRMS [M+H]⁺ Reference
Ethyl 4-ethylthiazole-5-carboxylate Not reported δ 1.24 (t, 3H, -CH₂CH₃), 4.29 (q, 2H, -OCH₂) Calculated: 200.08
Ethyl 2-amino-4-methylthiazole-5-carboxylate 206–208 δ 1.30 (t, 3H, -OCH₂CH₃), 7.38 (d, J=8.2 Hz, indazole H) 359.10
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Not reported δ 2.55 (q, 2H, -CH₂), 8.15–8.21 (m, pyridinyl H) Not provided
Observations:
  • Amino-substituted analogs exhibit higher melting points due to intermolecular hydrogen bonding .
  • Ethyl esters generally show lower polarity than methyl esters, influencing chromatographic retention times .

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